molecular formula C34H50O7 B12422386 Carbenoxolone-d4

Carbenoxolone-d4

Cat. No.: B12422386
M. Wt: 574.8 g/mol
InChI Key: OBZHEBDUNPOCJG-ULFJTBQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbenoxolone-d4 is a deuterium-labeled derivative of carbenoxolone, a semi-synthetic compound derived from glycyrrhetinic acid, which is found in the root of the licorice plant. Carbenoxolone is known for its anti-inflammatory properties and has been widely used in the treatment of digestive disorders such as dyspepsia and peptic ulcers . This compound retains these properties and is used primarily in scientific research to study various biological processes and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenoxolone-d4 is synthesized by incorporating deuterium into the carbenoxolone molecule. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Carbenoxolone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carbenoxolone-quinone derivatives, reduced glycyrrhetinic acid derivatives, and substituted this compound compounds .

Scientific Research Applications

Comparison with Similar Compounds

Carbenoxolone-d4 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise tracking in research studies. Similar compounds include:

This compound stands out due to its enhanced stability and utility in tracing and studying complex biological processes.

Properties

Molecular Formula

C34H50O7

Molecular Weight

574.8 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1/i8D2,9D2

InChI Key

OBZHEBDUNPOCJG-ULFJTBQVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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